Cefotiam dihydrochloride hydrate

Antibacterial susceptibility Gram-negative bacteria MIC comparison

Procure Cefotiam dihydrochloride hydrate (CAS 66309-69-1), a second-generation cephalosporin with 2–4× greater potency than cefazolin against Enterobacteriaceae (e.g., Proteus mirabilis, Citrobacter freundii). With only 62% protein binding, it provides higher free-drug concentrations than high-protein-bound alternatives (e.g., cefoperazone 94%), ensuring accurate MIC data and predictable tissue penetration (e.g., tonsillar levels ≥MIC90 in 30 minutes). Ideal for susceptibility panels, tissue pharmacokinetic models, and perioperative prophylaxis studies. Use as the standard parenteral salt; for oral designs, pair with cefotiam hexetil prodrug (45.5% bioavailability). Do not substitute without validation.

Molecular Formula C18H27Cl2N9O5S3
Molecular Weight 616.6 g/mol
Cat. No. B8148527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefotiam dihydrochloride hydrate
Molecular FormulaC18H27Cl2N9O5S3
Molecular Weight616.6 g/mol
Structural Identifiers
SMILESCN(C)CCN1C(=NN=N1)SCC2=C(N3C(C(C3=O)NC(=O)CC4=CSC(=N4)N)SC2)C(=O)O.O.Cl.Cl
InChIInChI=1S/C18H23N9O4S3.2ClH.H2O/c1-25(2)3-4-26-18(22-23-24-26)34-7-9-6-32-15-12(14(29)27(15)13(9)16(30)31)21-11(28)5-10-8-33-17(19)20-10;;;/h8,12,15H,3-7H2,1-2H3,(H2,19,20)(H,21,28)(H,30,31);2*1H;1H2/t12-,15-;;;/m1.../s1
InChIKeyKHUCCKUOJMXYKH-BUWDDJPCSA-N
Commercial & Availability
Standard Pack Sizes0.01 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cefotiam Dihydrochloride Hydrate: Procurement-Relevant Baseline Characterization for Second-Generation Cephalosporin Selection


Cefotiam dihydrochloride hydrate (CAS 66309-69-1) is a parenteral second-generation cephalosporin antibiotic with broad-spectrum bactericidal activity against both Gram-positive and Gram-negative bacteria . The compound functions via inhibition of bacterial cell wall synthesis through affinity for penicillin-binding proteins (PBPs), specifically exhibiting high affinity for PBP 1A, 1Bs, and 3 [1]. Cefotiam demonstrates β-lactamase stability and is distinguished from many in-class cephalosporins by its 62% protein binding, which is substantially lower than cefoperazone (94%) [2]. The dihydrochloride hydrate salt form is the standard parenteral preparation used clinically and in research settings, requiring anhydrous sodium carbonate for reconstitution [3].

Why Cefotiam Dihydrochloride Hydrate Cannot Be Interchanged with Cefazolin, Cefuroxime, or Cefoperazone Without Quantitative Justification


Second-generation cephalosporins exhibit substantial heterogeneity in their antibacterial spectra, pharmacokinetic profiles, and protein-binding characteristics that preclude generic substitution without experimental validation. Cefotiam dihydrochloride hydrate differs from cefazolin (CEZ) by demonstrating 2- to 4-fold greater activity against specific Gram-negative pathogens including Proteus mirabilis, Citrobacter freundii, and Enterobacter aerogenes [1]. Against anaerobes, cefotiam (MIC50 16.0 μg/mL, MIC90 >128.0 μg/mL) shows markedly different activity compared to cefoxitin (MIC50 2.0 μg/mL, MIC90 64.0 μg/mL) and cefotetan (MIC50 2.0 μg/mL, MIC90 128.0 μg/mL) [2]. The protein binding of cefotiam (62%) is substantially lower than cefoperazone (94%), with implications for free drug concentrations and tissue penetration [3]. These differential characteristics carry material consequences for assay design, in vivo model selection, and clinical protocol development, making blind substitution scientifically unsound.

Cefotiam Dihydrochloride Hydrate: Head-to-Head Quantitative Differentiation Evidence Versus Cefazolin, Cefoperazone, Cefuroxime, and Cefoxitin


Cefotiam Versus Cefazolin: 2- to 4-Fold Superior Activity Against Key Gram-Negative Clinical Isolates

Cefotiam demonstrates 2- to 4-fold greater antibacterial activity than cefazolin (CEZ) against multiple clinically significant Gram-negative species. In a plate agar dilution study testing 803 clinical isolates at an inoculum size of 10⁶ CFU/mL, cefotiam exhibited superior potency against Salmonella spp., Citrobacter freundii, C. diversus, Enterobacter aerogenes, Proteus mirabilis, P. inconstans, and P. putrefaciens [1]. Against Gram-negative standard strains excluding Pseudomonas aeruginosa, MICs of cefotiam were approximately 2-fold lower than those of cefazolin [1]. Independent morphological studies confirmed cefotiam was more potent than cefazolin against clinical isolates of E. coli, Klebsiella, Serratia, Proteus mirabilis, Proteus morganii, and Proteus inconstans [2].

Antibacterial susceptibility Gram-negative bacteria MIC comparison

Cefotiam Versus Cefoperazone: Twice the Anti-Staphylococcal Activity with Distinct Gram-Negative and Protein-Binding Profiles

In a direct head-to-head in vitro comparison using an agar dilution procedure, cefotiam (CTM) was approximately twice as active as cefoperazone (CPZ) against Staphylococcus aureus, though cefazolin was the most active agent tested overall [1]. The minimal bactericidal concentration (MBC) was approximately twice the MIC for each compound, and the presence of 75% serum had only a modest effect on both MIC and MBC values [1]. Critically, cefotiam showed no activity against Pseudomonas aeruginosa, whereas cefoperazone exhibited considerable anti-pseudomonal activity with a mode MIC of 4 mg/L [1]. Protein binding differed substantially: 62% for cefotiam versus 94% for cefoperazone [1].

Staphylococcus aureus Protein binding Pseudomonas aeruginosa

Cefotiam Versus Cefuroxime Axetil: 30-Minute Advantage in Tonsillar Tissue Penetration for Perioperative Prophylaxis

In a controlled clinical trial involving 50 patients undergoing tonsillectomy, cefotiam (1 g IV) achieved tonsillar tissue concentrations above the MIC90 for clinically relevant pathogens within 30 minutes post-administration and maintained these levels for up to 2 hours [1][2]. In contrast, cefuroxime axetil (250 mg oral) required 2 hours to achieve tissue levels above the MIC90 threshold [1][2]. Cefotiam maintained bactericidal serum levels for up to 4 hours following IV administration, compared to 3 hours for oral cefuroxime axetil [1]. Effective antibiotic coverage was confirmed for cefotiam from 30 minutes to 4 hours post-IV bolus injection of 1 g [2].

Tissue penetration Perioperative prophylaxis Pharmacokinetics

Cefotiam Versus Cefoxitin and Cefotetan: Quantified Anaerobic Activity Profile for Mixed Infection Models

In a comparative agar dilution MIC study testing 357 clinically isolated anaerobes, cefotiam exhibited an MIC50 of 16.0 μg/mL and MIC90 of >128.0 μg/mL, placing it among the less active β-lactams in the panel [1]. Cefoxitin demonstrated superior activity with MIC50 of 2.0 μg/mL and MIC90 of 64.0 μg/mL, while cefotetan showed MIC50 of 2.0 μg/mL and MIC90 of 128.0 μg/mL [1]. Cefminox was the most active β-lactam tested (MIC50 1.0 μg/mL, MIC90 16.0 μg/mL) [1]. Cefotiam was not bactericidal against all tested anaerobic strains after 12 hours at the MIC, unlike cefminox and cefoxitin [1].

Anaerobic bacteria Bacteroides fragilis MIC50/MIC90

Cefotiam Oral Prodrug Bioavailability: 45.5% Absolute Bioavailability with Sustained Tissue Retention Advantage

Cefotiam hexetil, the oral prodrug of cefotiam, delivers cefotiam with an absolute bioavailability of 45.5% following oral administration of a 400 mg dose in healthy subjects [1][2]. Peak serum concentration (Cmax) of 2.6 mg/L was achieved at 2.1 hours (Tmax) post-dose [1]. Notably, cefotiam concentrations in skin suction blister fluid declined significantly more slowly than serum levels, with terminal half-life in cantharides blister fluid of 4.6 hours compared to 0.8 hours in serum [1]. The extent of tissue penetration into skin blister fluid was approximately 100% (117% oral dose, 112% IV dose) [1]. Blister fluid concentrations exceeded the MIC90 of Streptococci, E. coli, and Proteus mirabilis [2].

Oral bioavailability Prodrug Tissue penetration

Cefotiam Pediatric Pharmacokinetics: Quantified Half-Life and Urinary Excretion for Model-Informed Dosing

In a pediatric pharmacokinetic study, cefotiam administered via 20 mg/kg intravenous bolus injection produced a mean peak serum level of 19.30 ± 1.66 μg/mL at 30 minutes post-injection, with a serum half-life of 0.98 hours [1]. Following 20 mg/kg intravenous drip infusion, the mean peak serum level was 25.85 ± 4.32 μg/mL immediately post-infusion, with a half-life of 0.87 hours [1]. Urinary excretion over 4 hours ranged from 38.6% to 64.9% of the administered dose across six patients, demonstrating inter-individual variability [1].

Pediatric pharmacokinetics Half-life Urinary excretion

Cefotiam Dihydrochloride Hydrate: Evidence-Backed Research and Procurement Application Scenarios


Enterobacteriaceae Susceptibility Testing Where Cefazolin Is the Inappropriate Comparator

When designing susceptibility panels for Enterobacteriaceae (particularly Klebsiella spp., Enterobacter aerogenes, Citrobacter freundii, and Proteus mirabilis), cefotiam dihydrochloride hydrate should be selected over cefazolin due to its demonstrated 2- to 4-fold greater potency against these organisms [1]. Substituting cefazolin will systematically underestimate antibacterial activity and yield misleading MIC data. Cefotiam also offers superior activity over cefoperazone against Klebsiella spp. in Enterobacteriaceae testing [2].

Staphylococcus aureus In Vitro and In Vivo Models Requiring Maximized Cephalosporin Potency

For research models involving Staphylococcus aureus, cefotiam dihydrochloride hydrate provides approximately twice the activity of cefoperazone, though cefazolin remains the most active cephalosporin tested against this organism [1]. Selection of cefotiam over cefoperazone is justified by this 2-fold potency advantage. However, for models requiring anti-pseudomonal coverage, cefotiam is contraindicated due to its complete lack of activity against Pseudomonas aeruginosa [1].

Perioperative Prophylaxis Pharmacokinetic and Tissue Penetration Studies

Cefotiam dihydrochloride hydrate is a preferred selection for studies modeling perioperative antibiotic prophylaxis due to its rapid tissue penetration kinetics. In human tonsillar tissue, cefotiam achieves concentrations above the MIC90 within 30 minutes of IV administration, 1.5 hours earlier than oral cefuroxime axetil [1]. For tissue penetration studies in skin and soft tissue models, cefotiam demonstrates sustained retention with a blister fluid half-life of 4.6 hours—nearly six times longer than its serum half-life of 0.8 hours [2].

Oral Prodrug Pharmacology and Bioavailability Modeling Studies

For oral dosing studies in animal models or human pharmacology research, cefotiam hexetil (the oral prodrug of cefotiam) provides a characterized oral route with 45.5% absolute bioavailability [1]. Researchers designing oral administration protocols should account for this partial bioavailability and the 2.1-hour Tmax when calculating dosing regimens. The sustained tissue retention (blister fluid t½ = 4.6 h) supports once- or twice-daily oral dosing strategies despite the short serum half-life [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cefotiam dihydrochloride hydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.